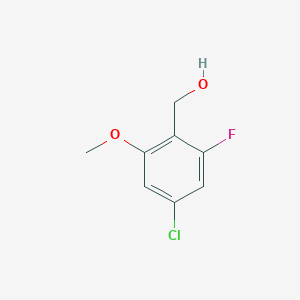

(4-Chloro-2-fluoro-6-methoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chloro-2-fluoro-6-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenol, where the phenyl ring is substituted with chloro, fluoro, and methoxy groups, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol typically involves the reaction of 4-chloro-2-fluoro-6-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction conditions usually include stirring the mixture at room temperature for several hours until the reduction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: 4-Chloro-2-fluoro-6-methoxybenzaldehyde or 4-chloro-2-fluoro-6-methoxybenzoic acid.

Reduction: 4-Chloro-2-fluoro-6-methoxyphenylmethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol is in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating potent activity against lung cancer cells, suggesting that modifications to the phenyl group can enhance efficacy against specific cancer types .

Kinase Inhibition

Studies have identified this compound as a promising candidate for inhibiting specific kinases involved in cancer progression. For example, dual inhibitors targeting DYRK1A and CLK1 kinases have been developed based on this compound's structure, showing selectivity and potency in inhibiting cancer cell growth .

Design and Synthesis

The design of novel compounds based on this compound has been a focal point in SAR studies. These studies aim to understand how different substituents affect biological activity. For instance, modifications at the methoxy position have been shown to significantly influence the compound's antiproliferative properties .

Case Study: Quinoline Analogues

A case study involving quinoline analogues derived from this compound indicated that compounds with electron-donating groups exhibited superior activity compared to those with electron-withdrawing groups. This finding emphasizes the importance of electronic effects in optimizing drug design .

Herbicidal Properties

Research has explored the herbicidal potential of this compound derivatives. Compounds designed from this structure have shown effectiveness against various weeds, indicating potential use in agricultural formulations to improve crop yields .

Polymer Chemistry

The compound's unique chemical structure allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Studies indicate that polymers modified with this compound exhibit improved performance characteristics suitable for various industrial applications .

Data Summary Table

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-fluorobenzenemethanol

- 4-Chloro-2-fluoro-6-methoxybenzaldehyde

- 4-Chloro-2-fluoro-6-methoxybenzoic acid

Uniqueness

(4-Chloro-2-fluoro-6-methoxyphenyl)methanol is unique due to the specific combination of chloro, fluoro, and methoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

(4-Chloro-2-fluoro-6-methoxyphenyl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a unique structure that influences its biological activity. The presence of halogen atoms (chlorine and fluorine) and a methoxy group enhances its lipophilicity, which is crucial for cellular uptake and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress within cells.

Biological Activity Overview

Research has indicated that this compound possesses various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation in cellular models.

Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in specific assays .

Anticancer Effects

In vitro studies conducted on breast cancer cell lines (e.g., MDA-MB 231) revealed that this compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to increased generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Anti-inflammatory Properties

Research exploring the anti-inflammatory effects of this compound highlighted its ability to downregulate pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(4-chloro-2-fluoro-6-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYUDCJMXUHBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.